molecular formula C9H9NO4S B13495120 5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid

5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid

Cat. No.: B13495120
M. Wt: 227.24 g/mol
InChI Key: FOBCTCMUELFDTM-UHFFFAOYSA-N
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Description

5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4S

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid

InChI

InChI=1S/C9H9NO4S/c1-4-5(8(11)12)6(9(13)14)7-10(4)2-3-15-7/h2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

FOBCTCMUELFDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1CCS2)C(=O)O)C(=O)O

solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is unique due to its combination of a pyrrole and thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic compound notable for its unique structural features, including the presence of both pyrrole and thiazole rings. This compound has attracted attention in medicinal chemistry due to its promising biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₉H₈N₂O₄S
  • Molecular Weight : 224.24 g/mol
  • Solubility : Greater than 34.1 µg/mL at pH 7.4

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can bind to enzymes or receptors, potentially inhibiting their activity and leading to specific therapeutic effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. Its structural characteristics enhance its solubility and reactivity, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer studies by inhibiting the proliferation of cancer cells. Preliminary studies suggest that it may exert its effects through mechanisms such as inhibition of tubulin polymerization and interaction with specific cancer-related pathways .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds sharing similar structural features:

Compound NameStructureUnique Features
2,3-Dihydropyrrolo[2,1-b][1,3]thiazoleLacks methyl group at position 5Simpler structure may lead to different reactivity
5-Methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c]thiazoleContains phenyl substituentPotentially different biological activities due to phenyl group
Dimethyl 5-methyl-2,3-pyridinedicarboxylatePyridine instead of thiazoleDifferent electronic properties due to nitrogen in pyridine

This comparison highlights how variations in substituents and ring structures influence the compound's chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated the compound's effectiveness against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations.
  • Anticancer Potential : In vitro assays revealed that the compound could inhibit the growth of melanoma and prostate cancer cells with IC50 values ranging from 0.4 µM to 2.6 µM. The mechanism was linked to the inhibition of tubulin polymerization .
  • Enzyme Inhibition Studies : Molecular docking studies suggested that the compound binds effectively to carboxylesterase enzymes, indicating potential as a selective inhibitor for therapeutic applications .

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